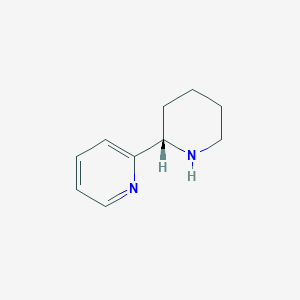

(S)-2-(Piperidin-2-yl)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(S)-2-(Piperidin-2-yl)pyridine” is a chiral building block developed using Liverpool ChiroChem-patented technology . It has an empirical formula of C10H14N2 and a molecular weight of 162.23 .

Molecular Structure Analysis

The molecular structure of “(S)-2-(Piperidin-2-yl)pyridine” can be represented by the SMILES stringC1=CC=CC=N1C2CCNCC2 . This indicates that the molecule consists of a pyridine ring attached to a piperidine ring. Physical And Chemical Properties Analysis

“(S)-2-(Piperidin-2-yl)pyridine” is a liquid with a density of 0.9800 g/mL at 25 °C . It has a refractive index (n/D) of 1.516 .Aplicaciones Científicas De Investigación

Quantum Chemical and Molecular Dynamic Simulation Studies

Piperidine derivatives have been investigated for their adsorption and corrosion inhibition properties on iron surfaces. Quantum chemical calculations and molecular dynamics simulations were performed to understand their global reactivity parameters and adsorption behaviors. Such studies are crucial for developing corrosion inhibitors in materials science and engineering (Kaya et al., 2016).

Coordination Chemistry and Ligand Synthesis

Derivatives of pyridines, including those related to (S)-2-(Piperidin-2-yl)pyridine, have been used as versatile ligands in coordination chemistry. These compounds have been employed to create luminescent lanthanide compounds for biological sensing and iron complexes with unique thermal and photochemical properties. The synthesis and complex chemistry of these ligands underline their importance in creating advanced materials and sensors (Halcrow, 2005).

Novel Synthetic Methods

Innovative methods for synthesizing piperidine derivatives, including those similar to (S)-2-(Piperidin-2-yl)pyridine, have been developed to support their use in medicinal chemistry. These methods aim to provide efficient routes for producing these compounds, which are important for the synthesis of pharmaceuticals (Smaliy et al., 2011).

Antitumor and Antimicrobial Activities

Piperidine and pyridine derivatives have been synthesized for their potential antitumor and antimicrobial activities. Their applications in medicinal chemistry are vast, demonstrating significant biological activities that could lead to new therapeutic agents. These compounds have been evaluated for their efficacy against various cancer cell lines and microbial strains, showing promising results in drug development (Andreani et al., 2008).

Nitroxyl Radical Development

The development of nitroxyl radicals, involving piperidine and pyrrolidine structures, for controlling reactivity with ascorbic acid highlights their importance in biological research and pharmaceutical applications. These compounds have potential uses as antioxidants, contrast agents, and in radical polymerization processes, demonstrating the versatility of piperidine derivatives in scientific research (Kinoshita et al., 2009).

Safety and Hazards

Propiedades

IUPAC Name |

2-[(2S)-piperidin-2-yl]pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-3-7-11-9(5-1)10-6-2-4-8-12-10/h1,3,5,7,10,12H,2,4,6,8H2/t10-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXRQQPIHUMSJSS-JTQLQIEISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@@H](C1)C2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-(Piperidin-2-yl)pyridine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Benzyl-2-(2-phenylquinoline-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2932162.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2932163.png)

![1-Methyl-3-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-1,2-dihydropyrazin-2-one](/img/structure/B2932165.png)

![4-methyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2932167.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2932170.png)

![3-[4-(Difluoromethoxy)phenyl]-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B2932171.png)

![N-(4-{[(3,4-dimethylisoxazol-5-yl)amino]sulfonyl}phenyl)-2-chloroacetamide](/img/structure/B2932172.png)

![N'-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-methyloxamide](/img/structure/B2932178.png)

![6-Benzyl-3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2932184.png)